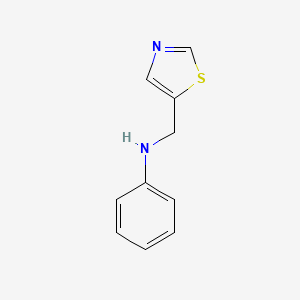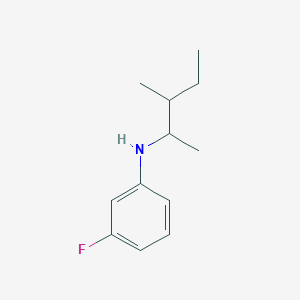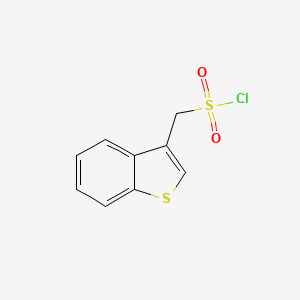
1-Benzothiophen-3-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiophen-3-ylmethanesulfonylchloride is an organosulfur compound that features a benzothiophene ring substituted with a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophen-3-ylmethanesulfonylchloride can be synthesized through several methods. One common approach involves the reaction of benzothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of 1-benzothiophen-3-ylmethanesulfonylchloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-3-ylmethanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamides, sulfonates, or sulfides.
Oxidation and Reduction Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfides: Formed by the reaction with thiols.
Scientific Research Applications
1-Benzothiophen-3-ylmethanesulfonylchloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzothiophen-3-ylmethanesulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfide derivatives. These reactions can modulate the biological activity of the compound and its derivatives .
Comparison with Similar Compounds
Benzothiophene: The parent compound, which lacks the sulfonyl chloride group.
Benzothiophene-2-sulfonylchloride: A similar compound with the sulfonyl chloride group at the 2-position.
Benzothiophene-3-sulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness: The presence of the sulfonyl chloride group at the 3-position of the benzothiophene ring allows for selective functionalization and the formation of diverse derivatives with tailored properties .
Properties
Molecular Formula |
C9H7ClO2S2 |
|---|---|
Molecular Weight |
246.7 g/mol |
IUPAC Name |
1-benzothiophen-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-5H,6H2 |
InChI Key |
FEHHGHVQJUIQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


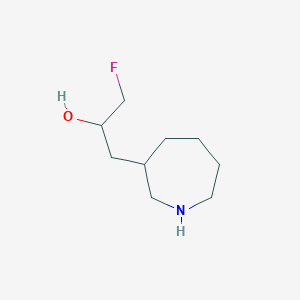
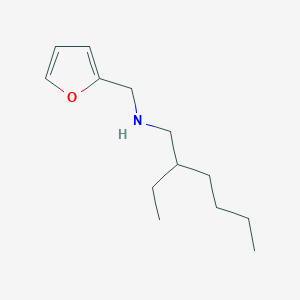

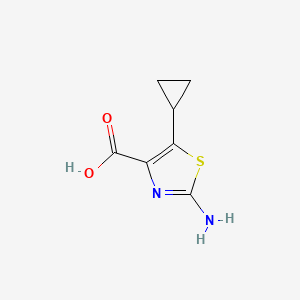
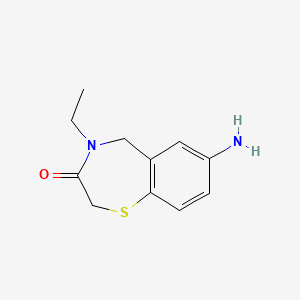
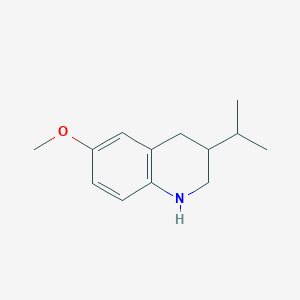
![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)
![[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13240810.png)

![7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)
amine](/img/structure/B13240832.png)
